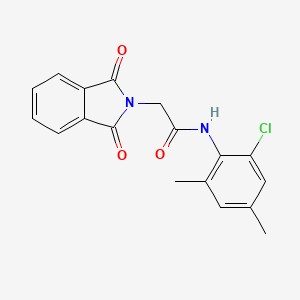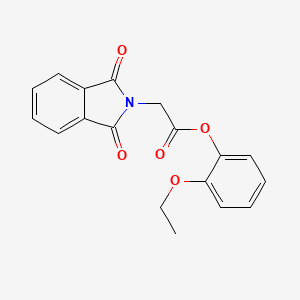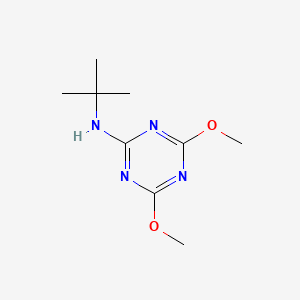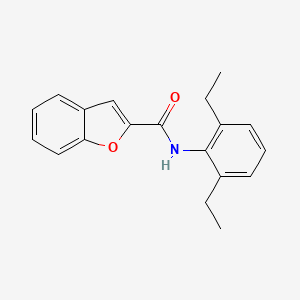
1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine and related compounds has been a subject of interest to understand the chemical pathways and optimize the yield. Kawashima, Satomi, and Awata (1991) investigated the biotransformation of a closely related compound, highlighting the pathways of O-demethylation, N-dealkylation, and hydroxylation as main transformation routes in rats (Kawashima, Satomi, & Awata, 1991). Similarly, Hsin et al. (2008) designed and synthesized analogs to study the role of various substituents on binding affinity, demonstrating the synthetic versatility and the impact of minor changes in molecular structure on the compound's activity (Hsin et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is characterized by the presence of a piperazine ring, a fluorophenyl group, and a methoxy-dimethylbenzyl moiety. Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies on a similar compound, revealing detailed insights into the crystallographic parameters and intermolecular interactions that dictate the compound's solid-state structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including but not limited to, nucleophilic substitution, reduction, and fluorination. Mishra and Chundawat (2019) synthesized a series of derivatives through such reactions, identifying compounds with significant antimicrobial activity, showcasing the chemical versatility and potential applications of these molecules (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a crucial role in the compound's application and handling. However, specific studies focusing on the physical properties of 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine were not identified in this search. Generally, the physical properties of similar compounds depend significantly on their molecular structure, particularly the functional groups present.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pH stability, and functional group reactions, are essential for understanding the compound's behavior in different environments. While direct studies on 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine were not found, the research by Ohtaka et al. (1989) on the synthesis of related metabolites provides insight into the compound's chemical stability and reactivity under various conditions (Ohtaka et al., 1989).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c1-15-16(2)20(24-3)9-4-17(15)14-22-10-12-23(13-11-22)19-7-5-18(21)6-8-19/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKCUIUWLITPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinecarboxamide](/img/structure/B5667311.png)


![N-(3,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5667321.png)


![1-(2-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5667343.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5667364.png)

![2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B5667393.png)
![N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5667400.png)
![2-[2'-(hydroxymethyl)biphenyl-4-yl]-N,N-dimethylacetamide](/img/structure/B5667406.png)
![N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5667414.png)